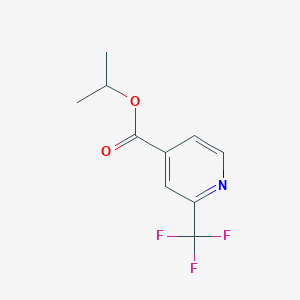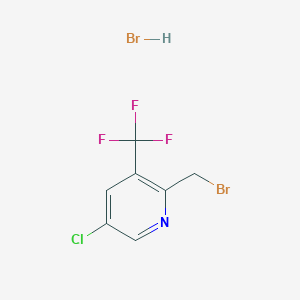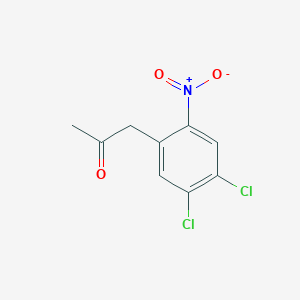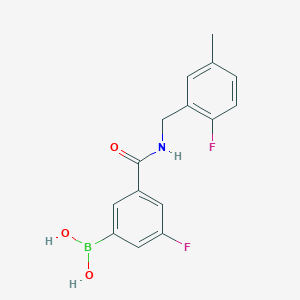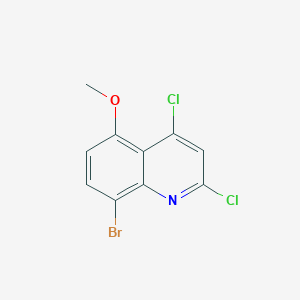
5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to an aniline base structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Bromination: The aniline derivative undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or thionyl chloride.
Trifluoroethylation: The final step involves the introduction of the trifluoroethyl group. This can be achieved using 2,2,2-trifluoroethylamine under basic conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: The aniline moiety allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted anilines.
Oxidation: Production of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced nitrogen compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
The compound is studied for its potential biological activities. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. The trifluoroethyl group is known to enhance metabolic stability and bioavailability, which are desirable traits in drug candidates.
Industry
Industrially, the compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity, while the halogen atoms may participate in halogen bonding, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloroaniline: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
2-Chloro-N-(2,2,2-trifluoroethyl)aniline:
5-Bromo-2-chloro-N-methylaniline: Substitutes the trifluoroethyl group with a methyl group, altering its pharmacokinetic properties.
Uniqueness
5-Bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of bromine, chlorine, and trifluoroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H6BrClF3N |
|---|---|
Molekulargewicht |
288.49 g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrClF3N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI-Schlüssel |
RVJRTYXILJBOCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)NCC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[(6-bromopyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13090427.png)
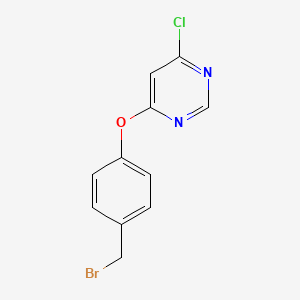

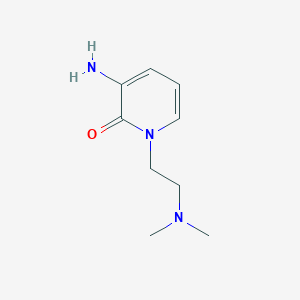
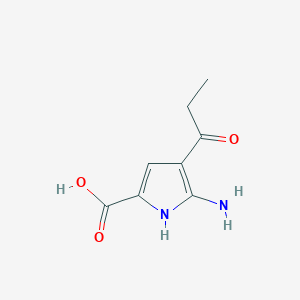
![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)
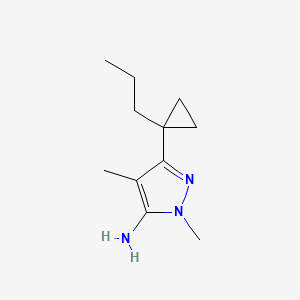
![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
